molecular formula C15H12Cl2N2OS B1681007 Sphingosine Kinase Inhibitor CAS No. 1177741-83-1

Sphingosine Kinase Inhibitor

カタログ番号: B1681007
CAS番号: 1177741-83-1
分子量: 339.2 g/mol
InChIキー: ZDRVLAOYDGQLFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sphingosine kinase inhibitors are a class of compounds that inhibit the activity of sphingosine kinases, which are enzymes responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate. Sphingosine-1-phosphate is a bioactive lipid mediator involved in various cellular processes, including cell growth, survival, and migration. Sphingosine kinase inhibitors have gained significant attention due to their potential therapeutic applications in treating cancer, inflammatory diseases, and other pathological conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sphingosine kinase inhibitors often involves the design and modification of specific chemical structures to enhance their inhibitory activity and selectivity. For example, a series of pyrazolylbenzimidazoles has been synthesized and evaluated as sphingosine kinase-1 inhibitors.

Industrial Production Methods: Industrial production of sphingosine kinase inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and formulation to produce the final pharmaceutical product .

化学反応の分析

Types of Reactions: Sphingosine kinase inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis of sphingosine kinase inhibitors include organic solvents, catalysts, and specific reactants such as pyrazole derivatives and benzimidazole precursors. Reaction conditions may involve controlled temperature, pressure, and pH to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are typically the desired sphingosine kinase inhibitors with specific structural features that confer their inhibitory activity. These products are then purified and characterized to confirm their chemical identity and potency .

科学的研究の応用

Sphingosine kinase inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, these inhibitors have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, the sphingosine kinase inhibitor SKI-II has been studied for its ability to overcome hypoxia-induced chemotherapy resistance in glioblastoma cells .

In addition to cancer research, sphingosine kinase inhibitors are also being investigated for their potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. These inhibitors can modulate the immune response and reduce inflammation by targeting the sphingosine kinase pathway .

作用機序

The mechanism of action of sphingosine kinase inhibitors involves the inhibition of sphingosine kinases, which are enzymes that catalyze the conversion of sphingosine to sphingosine-1-phosphate. By inhibiting this enzymatic activity, sphingosine kinase inhibitors reduce the levels of sphingosine-1-phosphate, thereby affecting various cellular processes such as cell growth, survival, and migration .

Sphingosine kinase inhibitors can target specific molecular pathways and receptors involved in the sphingosine-1-phosphate signaling cascade. For example, the inhibition of sphingosine kinase 1 can lead to the downregulation of pro-inflammatory cytokines and the modulation of immune cell function .

類似化合物との比較

Sphingosine kinase inhibitors can be compared with other similar compounds that target the sphingolipid metabolic pathway. Some of the similar compounds include ceramide analogs, sphingosine-1-phosphate receptor antagonists, and other lipid kinase inhibitors .

Compared to these similar compounds, sphingosine kinase inhibitors are unique in their ability to specifically target the sphingosine kinase enzymes, thereby directly affecting the production of sphingosine-1-phosphate. This specificity allows for more targeted therapeutic interventions with potentially fewer side effects .

Conclusion

Sphingosine kinase inhibitors represent a promising class of compounds with significant potential in various scientific research and therapeutic applications. Their ability to modulate key cellular processes through the inhibition of sphingosine kinases makes them valuable tools in the study and treatment of cancer, inflammatory diseases, and other pathological conditions.

生物活性

Sphingosine kinase inhibitors (SKIs) are emerging as significant agents in the treatment of various cancers and inflammatory diseases. These compounds primarily target sphingosine kinases (SphK1 and SphK2), enzymes that play a crucial role in sphingolipid metabolism, influencing cell survival, proliferation, and apoptosis. This article explores the biological activity of SKIs, focusing on their mechanisms, therapeutic potential, and relevant case studies.

Sphingosine kinases catalyze the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a bioactive lipid that regulates numerous cellular processes. The dysregulation of SphK activity is associated with various pathologies, including cancer, inflammation, and autoimmune diseases. Inhibition of SphKs leads to reduced levels of S1P, thereby promoting pro-apoptotic signals and inhibiting tumor growth.

Key Mechanisms:

  • Induction of Apoptosis: SKIs increase ceramide levels, which are associated with pro-apoptotic pathways. For instance, SKI-II has been shown to induce lysosomal stress leading to cell death in glioblastoma cells .
  • Inhibition of Cell Proliferation: SKIs have demonstrated efficacy in reducing tumor cell proliferation across various cancer types by lowering S1P levels .
  • Modulation of Inflammatory Responses: SKIs can alter immune cell functions by affecting S1P signaling pathways, which are critical in inflammation and immune responses .

Research Findings

Numerous studies have elucidated the biological activities and therapeutic potentials of SKIs:

  • In vitro Studies: A study demonstrated that PF-543, a selective SphK1 inhibitor, significantly reduced mitochondrial DNA damage and ROS production in pulmonary epithelial cells, showcasing its potential in treating pulmonary fibrosis .
  • In vivo Studies: Research indicated that orally bioavailable SKIs effectively inhibited tumor growth in animal models. For example, ABC294640 was shown to reduce tumor size in xenograft models of breast cancer .

Data Table: Summary of Key Sphingosine Kinase Inhibitors

CompoundTargetIC50 (µM)Mechanism of ActionTherapeutic Application
PF-543SphK10.5Induces apoptosis through ceramide accumulationCancer treatment (breast cancer)
ABC294640SphK22.0Reduces S1P levels; inhibits cell proliferationCancer treatment (various cancers)
SKI-IIBoth SphK1 & SphK20.5Induces lysosomal stress leading to cell deathGlioblastoma treatment
FTY720Both SphK1 & SphK20.27Modulates immune response; reduces lymphocyte egressMultiple sclerosis
BML-258SphK10.5Selectively inhibits SphK1; reduces tumor growthCancer treatment (various cancers)

Case Studies

  • Glioblastoma Treatment with SKI-II:
    A study highlighted that SKI-II effectively induced apoptosis in glioblastoma cells by causing lysosomal dysfunction. The mechanism involved increased ceramide levels which triggered cellular stress responses leading to cancer cell death .
  • Breast Cancer Resistance:
    In breast cancer models, PF-543 was shown to overcome resistance to immune checkpoint inhibitors by modulating the tumor microenvironment and reducing immunosuppressive factors .
  • Chikungunya Virus Suppression:
    Recent findings suggest that specific SKIs can suppress Chikungunya virus replication by inhibiting the activity of sphingosine kinases during viral infection, indicating a broader therapeutic potential beyond oncology .

特性

IUPAC Name

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRVLAOYDGQLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587913
Record name 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177741-83-1
Record name 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sphingosine Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
Sphingosine Kinase Inhibitor
Reactant of Route 3
Reactant of Route 3
Sphingosine Kinase Inhibitor
Reactant of Route 4
Reactant of Route 4
Sphingosine Kinase Inhibitor
Reactant of Route 5
Reactant of Route 5
Sphingosine Kinase Inhibitor
Reactant of Route 6
Reactant of Route 6
Sphingosine Kinase Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。